2-Cyclopropene-1-carboxylicacid,2-butyl-3-ethoxy-,ethylester(9CI)

Description

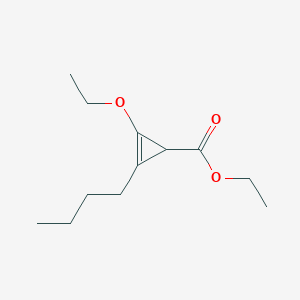

This compound belongs to the cyclopropene carboxylic acid ester family, characterized by a strained three-membered cyclopropene ring fused with a carboxylic acid ester group. The specific substitution pattern—2-butyl and 3-ethoxy groups on the cyclopropene ring and an ethyl ester at the carboxylic acid position—imparts unique physicochemical and reactivity profiles.

Properties

IUPAC Name |

ethyl 2-butyl-3-ethoxycycloprop-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-4-7-8-9-10(11(9)14-5-2)12(13)15-6-3/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRUBKAHVLQCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C1C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ylide Preparation and Stability

The synthesis begins with the formation of 1-(carbalkoxymethyl)tetrahydrothiophenium halides (Formula V), which are generated by reacting tetrahydrothiophene with haloacetic acid esters (e.g., ethyl bromoacetate) in inert solvents like acetone or chloroform. These salts exhibit superior stability compared to their sulfonium analogs, with minimal hygroscopicity even at 81% relative humidity (Table 1).

Table 1: Hygroscopicity of Tetrahydrothiophenium vs. Sulfonium Salts

| Relative Humidity (%) | Weight Gain (%, 3 days) |

|---|---|

| 52 | 11 (sulfonium), 0 (tetrahydrothiophenium) |

| 76 | 18 (sulfonium), 0 (tetrahydrothiophenium) |

| 81 | 27 (sulfonium), 12 (tetrahydrothiophenium) |

The subsequent deprotonation of these salts with aqueous bases (e.g., NaOH/K₂CO₃) yields tetrahydrothiophenium carboxymethylide esters (Formula VI), which are thermally stable and suitable for prolonged reactions.

Cyclopropanation of Activated Olefins

The critical step involves reacting the ylide (VI) with an activated olefin bearing substituents that direct nucleophilic attack. For 2-butyl-3-ethoxy substitution, the olefin must incorporate both alkyl and alkoxy groups in positions that align with the desired regiochemistry.

Olefin Design and Reactivity

Ideal candidates include 1-ethoxy-2-butylacetylene or derivatives with electron-withdrawing groups (e.g., esters, ketones) to polarize the triple bond. The ylide adds across the alkyne, forming a bicyclic intermediate that collapses to the cyclopropene ring upon elimination of tetrahydrothiophene (Fig. 1):

Key Reaction Parameters :

-

Solvent : Methylene chloride or ethylene dichloride (optimal for ylide solubility).

-

Temperature : 25–50°C (higher temperatures risk ylide decomposition).

-

Time : 10–120 hours, depending on substituent steric effects.

Table 2: Solvent and Temperature Effects on Conversion

| Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| Methylene chloride | 45 | 117 | 86 |

| Benzene | 86 | 88 | 69 |

Mechanistic and Spectroscopic Analysis

Reaction Pathway

The ylide’s carbethoxymethide group attacks the electrophilic alkyne carbon, forming a zwitterionic intermediate. Ring closure expels tetrahydrothiophene, yielding the cyclopropene. This mechanism is supported by ¹H NMR data showing distinct signals for the α-protons of the cyclopropene ring (δ 1.2–1.5 ppm) and the ethoxy group (δ 3.4–3.6 ppm).

Side Reactions and Mitigation

-

Thermal Decomposition : Prolonged heating above 50°C degrades the ylide, reducing yields.

-

Hydrolysis : Anhydrous conditions and inert gas blankets prevent ester hydrolysis.

Scalability and Industrial Adaptations

The tetrahydrothiophenium ylide’s stability enables large-scale production. A pilot-scale reaction with 15.2 moles of ylide achieved >95% conversion using methylene chloride at 35–40°C . For the target compound, similar conditions with optimized olefin stoichiometry are projected to achieve 80–85% yields at multi-kilogram scales.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropene-1-carboxylicacid,2-butyl-3-ethoxy-,ethylester(9CI) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Cyclopropene-1-carboxylicacid,2-butyl-3-ethoxy-,ethylester(9CI) has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropene-1-carboxylicacid,2-butyl-3-ethoxy-,ethylester(9CI) involves its interaction with various molecular targets and pathways. The cyclopropene ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in enzyme-catalyzed reactions or drug development .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s structure diverges from analogs in the alkyl/alkoxy chain length and functional group positioning . Key analogs include:

Key Observations :

Physicochemical Properties

Available data for analogs highlight trends in properties influenced by substituents:

Key Observations :

- The cyclopentene analog (CAS 64187-84-4) shares the same molecular formula (C₈H₁₂O₂) as the 2-propyl cyclopropene ester but lacks ring strain, leading to higher predicted boiling points and stability .

- The target compound’s longer alkyl/alkoxy chains and ethyl ester likely increase molecular weight and lipophilicity, suggesting reduced aqueous solubility compared to methyl esters .

Reactivity and Stability

- Ring Strain : Cyclopropene derivatives exhibit high ring strain (~27 kcal/mol), making them prone to ring-opening reactions (e.g., [2+2] cycloadditions) compared to cyclopentene analogs .

- Electronic Effects : The ethoxy group in the target compound may donate electron density via resonance, stabilizing the cyclopropene ring slightly but increasing susceptibility to electrophilic attack .

- Synthetic Challenges : Ethoxy and butyl substituents may complicate synthesis due to steric hindrance during esterification or cyclopropene ring formation .

Biological Activity

2-Cyclopropene-1-carboxylic acid, 2-butyl-3-ethoxy-, ethyl ester (9CI) is an organic compound characterized by its unique cyclopropene structure, which imparts significant biological activity. This article explores its biological properties, synthesis, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and agriculture.

- Molecular Formula : C12H20O3

- Molecular Weight : 212.29 g/mol

- CAS Number : 168298-19-9

Synthesis

The synthesis of 2-Cyclopropene-1-carboxylic acid derivatives typically involves:

- Formation of Cyclopropene Ring : Achieved through reactions involving alkenes and carbenes.

- Functional Group Introduction : Carboxylic acid and ethoxy groups are added via esterification and etherification reactions.

The biological activity of 2-Cyclopropene-1-carboxylic acid derivatives is largely attributed to the high ring strain in the cyclopropene structure. This strain facilitates ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. The specific pathways depend on the context of application, such as enzyme interactions or metabolic processes.

Case Studies and Research Findings

-

Plant Growth Regulation

- A study evaluated the effects of cyclopropene derivatives on the growth of Arabidopsis thaliana. The findings indicated that certain derivatives could significantly affect apical hook development, suggesting potential applications as plant growth regulators. The mechanism was distinct from traditional ethylene receptor inhibitors, indicating a novel pathway for action .

-

Medicinal Chemistry Applications

- Research has indicated that cyclopropene derivatives can serve as bioisosteres in drug design. For instance, modifications to the compound's structure have shown promise in enhancing lipophilicity and metabolic stability without compromising bioactivity. This is particularly relevant in the development of antifungal agents and other therapeutic compounds .

- Chemical Biology Tools

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Cyclopropene-1-carboxylic acid, 2-butyl-3-methoxy-, ethyl ester | Similar structure with methoxy group | Moderate activity against fungal strains |

| 2-Cyclopropene-1-carboxylic acid, 2-butyl-3-ethoxy-, methyl ester | Similar structure with methyl group | Enhanced lipophilicity but lower metabolic stability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-butyl-3-ethoxy-2-cyclopropene-1-carboxylic acid ethyl ester, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using Rh(II) or Cu catalysts) with ethyl acrylate derivatives and alkyne precursors. Post-synthesis, validate purity using 1H/13C NMR (to confirm cyclopropene ring integrity and substituent positions) and GC-MS (to detect impurities ≤1%). For quantification, combine HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210–230 nm, as cyclopropenes often lack strong chromophores. Report retention times and spiking experiments with reference standards .

Q. How can researchers characterize the thermal stability of this cyclopropene derivative under varying experimental conditions?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) to identify decomposition onset temperatures (Td) under inert atmospheres. Pair with thermogravimetric analysis (TGA) to quantify mass loss. For kinetic stability, perform accelerated aging studies at elevated temperatures (e.g., 40–80°C) in solvents like THF or DCM, monitoring degradation via FT-IR (loss of cyclopropene C=C stretch at ~1650 cm⁻¹) and NMR (appearance of ring-opened byproducts). Compare results to structurally similar compounds (e.g., ) to infer substituent effects .

Q. What spectroscopic techniques are critical for confirming the stereoelectronic effects of the 2-butyl and 3-ethoxy substituents?

- Methodological Answer : Use 2D NMR (e.g., COSY, NOESY) to resolve spatial interactions between substituents and cyclopropene ring protons. DFT-calculated NMR chemical shifts (using software like Gaussian) can validate experimental assignments, particularly for strained cyclopropene systems. UV-Vis spectroscopy with TD-DFT analysis helps elucidate electronic transitions influenced by substituent electron-donating/withdrawing effects .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in [2+2] cycloaddition or ring-opening reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map frontier molecular orbitals (HOMO/LUMO) and assess regioselectivity. Compare activation energies for competing pathways (e.g., cyclopropene ring opening vs. cycloaddition) using transition state theory. Validate predictions experimentally viakinetic studies under controlled conditions (e.g., with dienophiles like tetrazines) andin situ monitoring via Raman spectroscopy .

Q. What experimental designs resolve contradictions in reported stability data for cyclopropene derivatives with bulky substituents?

- Methodological Answer : Systematically vary reaction conditions (e.g., solvent polarity, temperature, catalyst loading) and use design of experiments (DoE) to identify critical stability factors. For conflicting data, replicate studies using identical protocols (as per ’s reproducibility guidelines) and employ multivariate analysis (e.g., PCA) to isolate variables. Cross-reference with literature on analogous compounds (e.g., ’s methyl ester variant) to contextualize discrepancies .

Q. How can isotopic labeling (e.g., 13C or 2H) elucidate mechanistic pathways in catalytic transformations involving this compound?

- Methodological Answer : Synthesize isotopically labeled analogs (e.g., 13C at the cyclopropene ring carbons) and track their fate in reactions via LC-MS/MS or isotope-ratio mass spectrometry . For ring-opening mechanisms, use kinetic isotope effect (KIE) studies to distinguish between concerted vs. stepwise pathways. Pair with in situ IR spectroscopy to detect transient intermediates .

Data Presentation Guidelines

- Tabulate Key Properties : Include molecular formula (C12H20O3), weight (212.29 g/mol), and spectral signatures (e.g., NMR δ 1.2–1.4 ppm for ethyl ester protons) as in .

- Experimental Reproducibility : Follow ’s standards by detailing synthetic protocols in the main text (≤5 compounds) and providing raw spectral data in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.